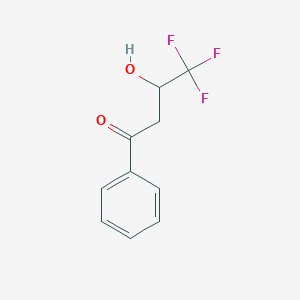

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

描述

属性

IUPAC Name |

4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRAOIBBJUNFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one scaffold represents a cornerstone in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in drug design.[1][2][3][4] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable building block, with a focus on the underlying chemical logic, practical experimental protocols, and the evolution towards more sophisticated asymmetric methodologies demanded by the pharmaceutical industry.

Introduction: The Significance of the Trifluoromethylated β-Hydroxy Ketone Moiety

The trifluoromethyl group is one of the most impactful substituents in contemporary drug development.[1] Its unique electronic properties and steric profile can profoundly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[3] When incorporated into a β-hydroxy ketone structure, as in 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one, it creates a chiral center and a versatile handle for further chemical elaboration. This motif is found in a range of biologically active compounds and serves as a critical precursor for more complex molecular architectures. The development of efficient, scalable, and stereocontrolled syntheses is therefore a topic of paramount importance for researchers in drug discovery and process development.[5][6]

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. For 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one, we can envision several key bond disconnections that reveal the primary synthetic strategies. The most logical disconnections are the C-C bond between C2 and C3, and the C-O bond of the hydroxyl group.

Caption: Key retrosynthetic pathways for the target molecule.

This analysis highlights two principal routes:

-

The Reduction Pathway: Synthesizing a β-diketone precursor, 4,4,4-trifluoro-1-phenyl-1,3-dione, followed by selective reduction of one carbonyl group.

-

The C-C Bond Formation Pathway: Constructing the carbon skeleton directly via nucleophilic addition, such as an aldol, Reformatsky, or Grignard-type reaction.

Synthetic Strategy I: The Dione Reduction Pathway

This is arguably the most common and reliable method for laboratory-scale synthesis. It is a two-step process involving a Claisen condensation followed by a selective reduction.

Step A: Synthesis of 4,4,4-Trifluoro-1-phenyl-1,3-dione

The formation of the β-diketone is achieved via a Claisen condensation between an enolate of acetophenone and an activated trifluoroacetic acid derivative, typically ethyl trifluoroacetate.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate acetophenone to form the necessary enolate. Sodium ethoxide is commonly used as it is inexpensive and the ethoxide byproduct is non-reactive under the conditions. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed to drive the reaction to completion.

-

Solvent: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent quenching of the base and the enolate.

-

Reaction Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic enolization and condensation, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol: Claisen Condensation

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and suspend it in anhydrous diethyl ether (approx. 0.2 M).

-

Cool the suspension to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of acetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether.

-

Add the solution dropwise to the stirred base suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of ice-cold dilute hydrochloric acid (1 M) to neutralize the excess base and protonate the enolate product.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4,4,4-trifluoro-1-phenyl-1,3-dione[7][8], which can be purified by column chromatography or recrystallization.

Step B: Selective Reduction of the Diketone

The key challenge is the selective reduction of the C3 carbonyl, which is activated by the adjacent CF₃ group, without reducing the C1 carbonyl. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature.

Causality Behind Experimental Choices:

-

Reagent Selection: NaBH₄ is a much milder reducing agent than lithium aluminum hydride (LAH). LAH would likely reduce both carbonyls to yield a diol.[9] The electrophilicity of the C3 carbonyl is significantly increased by the electron-withdrawing CF₃ group, making it more susceptible to nucleophilic attack by the hydride from NaBH₄ than the C1 carbonyl adjacent to the phenyl ring.

-

Solvent and Temperature: Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions. The reaction is typically run at low temperatures (0 °C to room temperature) to maximize selectivity and control the reaction rate.

Experimental Protocol: Selective Ketone Reduction

-

Dissolve the 4,4,4-trifluoro-1-phenyl-1,3-dione (1.0 equivalent) in methanol (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (0.5-1.0 equivalents) portion-wise over 15-20 minutes, monitoring for gas evolution.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one.

| Parameter | Claisen Condensation | Selective Reduction |

| Key Reagents | Acetophenone, Ethyl trifluoroacetate, NaOEt | 4,4,4-Trifluoro-1-phenyl-1,3-dione, NaBH₄ |

| Solvent | Anhydrous Diethyl Ether or THF | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% | 85-95% |

| Key Insight | Strong base is crucial for enolate formation. | NaBH₄ provides chemoselectivity for the CF₃-activated ketone. |

Synthetic Strategy II: Asymmetric Synthesis

For applications in drug development, obtaining an enantiomerically pure compound is often essential. This requires asymmetric synthesis, which can be achieved either by asymmetric reduction of the dione precursor or by a stereoselective C-C bond formation. Nickel-catalyzed asymmetric methods have shown great promise in synthesizing related chiral β-trifluoromethyl alcohols with high enantioselectivity.[6][10]

Catalytic Asymmetric Reductive Trifluoroalkylation

A powerful modern approach involves the nickel-catalyzed asymmetric reductive cross-coupling of an acyl chloride with a trifluoromethyl source, followed by a one-pot reduction.[6][10] While this builds a related structure, the principles are directly applicable. A more direct approach for our target would be the asymmetric reduction of 4,4,4-trifluoro-1-phenyl-1,3-dione.

Caption: Workflow for Asymmetric Reduction of the β-Diketone.

Causality Behind Asymmetric Reduction: The choice of a chiral transition metal catalyst (e.g., Ruthenium or Rhodium complexed with a chiral ligand like BINAP) creates a chiral environment around the substrate. The hydride (from H₂ gas or a transfer hydrogenation source like formic acid) is delivered to one face of the prochiral ketone preferentially, leading to the formation of one enantiomer in excess. The high yields and excellent enantioselectivities make this a powerful tool for pharmaceutical development.[10]

Alternative C-C Bond Forming Strategies

While the dione reduction pathway is robust, direct C-C bond formation offers a more convergent approach.

The Reformatsky Reaction

The Reformatsky reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester, to a carbonyl compound.[11][12] An analogous reaction could involve reacting 2-bromoacetophenone with trifluoroacetaldehyde in the presence of activated zinc metal to form the desired product.

Why it's a viable alternative: Organozinc reagents are less reactive and more tolerant of functional groups than Grignard or organolithium reagents, which could potentially react with the ketone of the starting material or product.[12] This method avoids the pre-formation of a sensitive enolate.

Grignard-Type Additions

A Grignard reaction could be envisioned between a trifluoromethyl Grignard reagent (CF₃MgX), if accessible, and an appropriate phenyl-containing electrophile. However, the high reactivity of Grignard reagents often leads to side reactions.[13][14] A more controlled approach uses trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) with a fluoride initiator to generate a nucleophilic trifluoromethyl anion for addition to an appropriate aldehyde or ketone.[15]

Conclusion

The synthesis of 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one is a well-addressed challenge in organic chemistry, with multiple effective pathways available to the modern researcher. For scalability and reliability, the two-step sequence of Claisen condensation followed by selective borohydride reduction remains the workhorse method. However, for applications requiring high enantiopurity, catalytic asymmetric reduction of the intermediate diketone stands out as the most elegant and efficient strategy. The continued development of novel catalytic systems promises to further refine the synthesis of this and other valuable fluorinated building blocks, empowering the next generation of drug discovery.[4][16]

References

- Noda, H., Kumagai, N., & Shibasaki, M. (n.d.). Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. Keio University.

- Carreira, E. M., et al. (2016). Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. NIH.

- Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal.

- Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. CoLab.

- Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society.

- Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses.

- Various Authors. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect.

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one.

- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.

- Chemistry LibreTexts. (2023). Reformatsky Reaction.

- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- ResearchGate. (n.d.). Possible reduction pathways of 1-phenylbutane-1,3-dione (1) by LAH.

- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.

- Santa Cruz Biotechnology. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.

- Sigma-Aldrich. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.

- ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry.

- ResearchGate. (n.d.). Fluorine: An invaluable tool in medicinal chemistry.

- O'Hagan, D. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

A Guide to the Spectroscopic Characterization of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this and similar fluorinated keto-alcohols.

Introduction

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is a fascinating molecule that combines a phenyl ketone, a secondary alcohol, and a trifluoromethyl group. This unique combination of functional groups makes it a valuable synthon in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Accurate structural confirmation is paramount, and for this, a multi-pronged spectroscopic approach is essential. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a predictive framework grounded in established principles and data from analogous structures.

The Analytical Workflow: A Holistic Approach

The structural verification of a molecule like 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is not a linear process but rather an integrated workflow. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.

Caption: Integrated workflow for the synthesis, purification, and structural elucidation of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound, ¹⁹F NMR provides direct insight into the environment of the fluorine atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. The electron-withdrawing nature of the adjacent trifluoromethyl and carbonyl groups will significantly influence the chemical shifts of the protons at the C2 and C3 positions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9-8.0 | Doublet (d) | 2H | H-ortho (Aromatic) | Deshielded by the adjacent carbonyl group. |

| ~7.5-7.7 | Multiplet (m) | 3H | H-meta, H-para (Aromatic) | Typical chemical shift for monosubstituted benzene rings. |

| ~4.8-5.0 | Multiplet (m) | 1H | H-3 (CH-OH) | Deshielded by the hydroxyl group and the CF₃ group. Will show coupling to H-2 and the CF₃ group. |

| ~3.3-3.5 | Doublet of Doublets (dd) | 2H | H-2 (CH₂) | Diastereotopic protons adjacent to a stereocenter, coupled to H-3. |

| Variable | Broad singlet (br s) | 1H | OH | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments. The CF₃ group will cause the C4 signal to appear as a quartet due to one-bond C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled) | Assignment | Rationale |

| ~195-198 | Singlet | C-1 (C=O) | Typical for an aryl ketone. |

| ~135-137 | Singlet | C-ipso (Aromatic) | Quaternary carbon of the phenyl ring attached to the carbonyl. |

| ~133-135 | Singlet | C-para (Aromatic) | |

| ~128-129 | Singlet | C-ortho/meta (Aromatic) | Overlapping signals for the remaining aromatic carbons. |

| ~122-126 | Quartet (q, ¹JCF ≈ 280-290 Hz) | C-4 (CF₃) | Strong deshielding and splitting by three fluorine atoms. |

| ~70-73 | Quartet (q, ²JCF ≈ 30-35 Hz) | C-3 (CH-OH) | Carbon bearing the hydroxyl group, showing coupling to the CF₃ group. |

| ~42-45 | Singlet | C-2 (CH₂) | Methylene carbon adjacent to the carbonyl. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.[2][3] For 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one, a single resonance is expected for the three equivalent fluorine atoms of the CF₃ group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -75 to -78 | Doublet (d) | CF₃ | The chemical shift is typical for a CF₃ group adjacent to a hydroxyl-bearing carbon.[4] It will be split by the proton on C-3. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1 second.

-

Acquire 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 0-220 ppm.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more).

-

-

¹⁹F NMR Acquisition:

-

Use a proton-coupled sequence to observe the splitting by H-3. A proton-decoupled spectrum can also be acquired for simplicity.

-

Set the reference to an external standard like CFCl₃ (δ 0.00 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 (broad) | Medium-Strong | O-H stretch | The broadness is due to hydrogen bonding. |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenyl ring. |

| ~2950-2850 | Weak | Aliphatic C-H stretch | From the CH and CH₂ groups. |

| ~1685 | Strong | C=O stretch | Conjugated aryl ketone. |

| ~1600, ~1450 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1300-1100 | Strong | C-F stretch | The trifluoromethyl group will have strong, characteristic absorptions in this region.[5] |

| ~1100 | Medium-Strong | C-O stretch | From the secondary alcohol. |

Experimental Protocol for IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Place a small amount of the solid or oily sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak ([M]⁺) is expected at m/z = 218, corresponding to the molecular formula C₁₀H₉F₃O₂. The fragmentation will be dictated by the functional groups, with cleavage alpha to the carbonyl group being a dominant pathway.

-

Molecular Ion (M⁺): m/z = 218

-

Key Fragments:

-

m/z = 105: [C₆H₅CO]⁺ - A very common and stable benzoyl cation resulting from alpha-cleavage. This is often the base peak for phenyl ketones.

-

m/z = 77: [C₆H₅]⁺ - Phenyl cation from the loss of CO from the benzoyl fragment.

-

m/z = 149: [M - CF₃]⁺ - Loss of the trifluoromethyl radical.

-

m/z = 120: [M - H₂O - CF₃]⁺ - Subsequent loss of water from the m/z 149 fragment.

-

Caption: Predicted major fragmentation pathway for 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one under Electron Ionization (EI).

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Sample Introduction (GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

The GC will separate the compound from any impurities before it enters the MS. A suitable temperature program for the GC oven would be required.

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The structural elucidation of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one requires a synergistic application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for the expected spectroscopic data. The combination of a strong C=O stretch in the IR, the characteristic benzoyl and phenyl fragments in the mass spectrum, and the unique coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra will collectively provide unambiguous confirmation of the molecular structure. This detailed analysis serves as a valuable resource for scientists working on the synthesis and characterization of novel fluorinated compounds.

References

-

The Royal Society of Chemistry. (2010). Electronic Supplementary Information. Available at: [Link]

-

SpectraBase. (n.d.). 4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-buten-1-one N-benzoyl-N-phenylhydrazone - Optional[19F NMR]. Available at: [Link]

-

Carballo, R., et al. (2012). Spectroscopic, structural, and conformational properties of (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: a trifluoromethyl-substituted β-aminoenone. The Journal of Physical Chemistry A, 116(3), 1110-8. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic, Structural, and Conformational Properties of (Z)-4,4,4-Trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: A Trifluoromethyl-Substituted β-Aminoenone. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0169686). Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Available at: [Link]

-

MDPI. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(11), 3371. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. Available at: [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

-

NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxy-1-phenylbutan-1-one. Available at: [Link]

-

Feng, Y., et al. (2025). Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry, 23, 10929-10933. Available at: [Link]

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-443. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Available at: [Link]

-

MD Topology. (n.d.). 1,1,1-Trifluoro-4-phenyl-2-butanone. Available at: [Link]

-

Chegg. (2020). Solved Common Name: 4-Hydroxy-4-phenyl-butan-2-one 1H NMR. Available at: [Link]

-

NIST. (n.d.). 1-Butanone, 1-phenyl-. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 52(72), 10835-10855. Available at: [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one, a key fluorinated building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and critical role in the development of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[1][2][3] Among the vast array of fluorinated building blocks, α-trifluoromethyl-β-hydroxy ketones, such as 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one, have emerged as particularly valuable synthons. Their dual functionality—a reactive ketone and a chiral hydroxyl group—provides a versatile platform for the synthesis of complex and stereochemically defined molecules.

This guide will focus on providing a detailed understanding of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one, a molecule that embodies the strategic advantages of trifluoromethylated β-hydroxy ketones.

Physicochemical Properties: A Data-Driven Analysis

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and drug development. While experimental data for 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is not extensively published, we can infer and calculate key parameters based on its structure and data from closely related analogs. The CAS number for this compound is 1524-15-8.[4]

Table 1: Calculated Physicochemical Properties of Related Trifluoromethylated Ketones

| Property | (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione |

| Molecular Formula | C5H7F3O2 | C10H7F3O2 |

| Molecular Weight | 156.10 g/mol | 216.16 g/mol [5] |

| Density (calculated) | 1.3±0.1 g/cm³[6] | - |

| Boiling Point (calculated) | 152.6±35.0 °C at 760 mmHg[6] | 224 °C (lit.)[7] |

| Flash Point (calculated) | 46.1±25.9 °C[6] | 99 °C (closed cup)[7] |

| LogP (calculated) | 0.8887[8] | 2.6[5] |

| Hydrogen Bond Donors | 1[8] | - |

| Hydrogen Bond Acceptors | 2[8] | 2 |

| Topological Polar Surface Area (TPSA) | 37.3 Ų[8] | 34.1 Ų[5] |

Note: The data for (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one, a chiral analog, provides valuable insight into the expected properties of the title compound.

The presence of the trifluoromethyl group significantly influences the electronic environment of the molecule, enhancing the acidity of the hydroxyl proton and influencing the reactivity of the adjacent carbonyl group. The calculated LogP suggests a moderate lipophilicity, a desirable trait for many drug candidates.

Synthesis and Reactivity: Strategic Approaches

The synthesis of β-hydroxy ketones, including their trifluoromethylated analogs, is a well-established area of organic chemistry. The aldol reaction is a primary method for constructing the carbon-carbon bond between the ketone and alcohol moieties.

General Synthesis Strategy: The Aldol Addition

The most direct route to 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one involves the aldol addition of a suitable enolate to a trifluoromethyl ketone precursor. A general, logical workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one via an aldol addition.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for similar transformations.[9][10]

Step 1: Enolate Formation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask.

-

Add a solution of acetophenone in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

Step 2: Aldol Addition

-

To the enolate solution, add a solution of ethyl trifluoroacetate in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one.

Key Reactivity Considerations

The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making trifluoromethyl ketones excellent partners in nucleophilic addition reactions.[11] The hydroxyl group in the product can be further functionalized, for example, through oxidation to the corresponding dione or by serving as a directing group in subsequent stereoselective reactions.

Spectroscopic Characterization: The Molecular Fingerprint

Table 2: Predicted Spectroscopic Data for 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-8.0 ppm), methine proton adjacent to hydroxyl and trifluoromethyl groups (quartet, ~4.5-5.0 ppm), methylene protons (diastereotopic multiplets, ~3.0-3.5 ppm), hydroxyl proton (broad singlet, variable ppm). |

| ¹³C NMR | Carbonyl carbon (~195-200 ppm), aromatic carbons (~125-140 ppm), carbon bearing the trifluoromethyl group (quartet, ~120-125 ppm due to C-F coupling), carbon bearing the hydroxyl group (~70-75 ppm), methylene carbon (~40-45 ppm). |

| ¹⁹F NMR | A single signal for the CF₃ group, likely a singlet or a doublet if coupled to the adjacent methine proton, with a chemical shift in the typical range for trifluoromethyl ketones (~-70 to -80 ppm relative to CFCl₃).[12][13][14] |

| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹), broad O-H stretch (~3200-3500 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹).[15] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns such as the loss of water and the trifluoromethyl group. |

Applications in Drug Development: A Versatile Chiral Building Block

The true value of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one lies in its application as a versatile building block in the synthesis of pharmaceutically active compounds.

Asymmetric Synthesis and Chiral Scaffolds

The hydroxyl group can be introduced stereoselectively, or the racemic mixture can be resolved to provide access to enantiomerically pure forms of the molecule. This is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities and safety profiles. The chiral center at the C3 position serves as a valuable stereochemical handle for the synthesis of more complex chiral molecules.

Influence on Pharmacological Properties

The incorporation of the trifluoromethyl group can profoundly impact the properties of a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer in vivo half-life.

-

Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

A Comprehensive Technical Guide to (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one (CAS Number: 2875067-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one, identified by CAS number 2875067-31-3, is a chiral, fluorinated α-hydroxy ketone that has emerged as a strategically important building block in modern synthetic chemistry. Its unique structural features, including a trifluoromethyl group and a stereocenter, make it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of the trifluoromethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties highly sought after in drug design. This guide provides an in-depth overview of the properties, synthesis, applications, and handling of this versatile intermediate, with a particular focus on its role in the synthesis of the novel non-opioid analgesic, Suzetrigine.

Physicochemical Properties

(R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one is typically a colorless to pale yellow liquid or a low-melting solid.[1] The trifluoromethyl group, being strongly electron-withdrawing, influences the compound's physical and chemical reactivity.[1] While it can exhibit keto-enol tautomerism in solution, the electron-withdrawing nature of the CF3 group tends to stabilize the keto form.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃O₂ | ChemScene[2] |

| Molecular Weight | 156.10 g/mol | ChemScene[2] |

| Boiling Point | 152.6 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C | Sigma-Aldrich, ChemScene[2] |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate.[1] | chemBlink[1] |

Synthesis and Mechanistic Insights

The enantioselective synthesis of (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one is crucial for its application in producing chirally pure active pharmaceutical ingredients. The primary synthetic strategies involve the asymmetric reduction of a prochiral precursor.

A key patented method for the synthesis of this compound is detailed in the context of the overall synthesis of Suzetrigine. This process highlights an enantioselective reduction of a trifluoromethylated diketone.

Experimental Protocol: Enantioselective Reduction

The following protocol is adapted from patent literature describing the synthesis of Suzetrigine intermediates and represents a plausible and illustrative method for the preparation of (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one.

Objective: To synthesize (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one via asymmetric reduction of a suitable precursor.

Materials:

-

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal (or a suitable precursor diketone)

-

A chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst like (R)-2-methyl-CBS-oxazaborolidine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Borane dimethyl sulfide complex (BMS)

-

Methanol

-

Hydrochloric acid (1M solution)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), the chiral oxazaborolidine catalyst is dissolved in anhydrous THF.

-

Reaction Setup: The solution is cooled to a low temperature (e.g., -20 °C to 0 °C). The prochiral diketone precursor, dissolved in anhydrous THF, is added dropwise to the catalyst solution.

-

Reduction: Borane dimethyl sulfide complex (BMS) is then added slowly to the reaction mixture, maintaining the low temperature. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion of the reaction, it is carefully quenched by the slow, dropwise addition of methanol at a low temperature.

-

Workup: The reaction mixture is allowed to warm to room temperature. The pH is adjusted to be acidic (pH ~2-3) with 1M HCl. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel to yield the desired (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one.

Causality and Experimental Choices:

-

Chiral Catalyst: The use of a chiral catalyst, such as an oxazaborolidine, is paramount for establishing the desired (R)-stereochemistry at the C3 position. The catalyst forms a complex with the borane reducing agent, creating a chiral environment that directs the hydride delivery to one face of the carbonyl group.

-

Inert Atmosphere and Anhydrous Conditions: Boranes and organometallic reagents are sensitive to moisture and oxygen. Therefore, conducting the reaction under an inert atmosphere with anhydrous solvents is essential to prevent the decomposition of the reagents and ensure high reaction efficiency.

-

Low Temperature: The enantioselectivity of the reduction is often highly dependent on the reaction temperature. Lower temperatures generally lead to higher enantiomeric excess (ee) by minimizing non-selective background reactions.

-

Quenching with Methanol: Methanol is used to react with and neutralize any excess borane reagent in a controlled manner.

Synthetic workflow for (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the methyl group adjacent to the carbonyl, a singlet for the methyl group at the chiral center, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the two methyl carbons are expected.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

-

IR Spectroscopy: Characteristic absorption bands would be present for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹) and the carbonyl group (C=O stretch, ~1730 cm⁻¹).[1]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. PubChem indicates the availability of GC-MS data for the racemic mixture.[3]

Application in the Synthesis of Suzetrigine

The primary and most significant application of (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one is as a key chiral intermediate in the synthesis of Suzetrigine (VX-548). Suzetrigine is a first-in-class, selective inhibitor of the Nav1.8 sodium channel, developed as a non-opioid treatment for moderate to severe acute pain.

In the synthetic route to Suzetrigine, (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one undergoes a series of transformations to construct the core tetrahydrofuran ring of the final drug molecule. The chirality established in this intermediate is critical for the biological activity of Suzetrigine.

Role of the title compound in the synthesis of Suzetrigine.

Safety and Handling

(R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one is a chemical that requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling and Storage:

-

Handle under an inert gas.[3]

-

Protect from moisture as the compound is sensitive to moisture and heat.[1]

-

Store in a cool, dry, and well-ventilated place.[3]

-

The recommended storage temperature is 2-8°C.[2]

-

Keep the container tightly closed.[3]

Suppliers

This compound is available from a number of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. When purchasing, it is important to verify the purity and enantiomeric excess.

| Supplier | Purity | Website |

| ChemScene | ≥97% | [2] |

| Sigma-Aldrich (Ambeed) | 98% | |

| Advanced ChemBlocks | 95% | [2] |

| Anax Laboratories | >96% | [4] |

| Simson Pharma Limited | High Quality |

Conclusion

(R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one is a high-value chiral building block with significant applications in pharmaceutical synthesis. Its role as a key intermediate in the production of the promising non-opioid analgesic Suzetrigine underscores its importance. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals working in this area. The continued development of efficient and scalable enantioselective synthetic routes to this compound will be critical in supporting the advancement of new therapeutics.

References

-

4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. PubChem. [Link]

- Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.

Sources

- 1. CAS # 2875067-31-3, (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one, (3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one - chemBlink [chemblink.com]

- 2. (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one 95% | CAS: 2875067-31-3 | AChemBlock [achemblock.com]

- 3. 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one | C5H7F3O2 | CID 18720592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

Solubility Profile of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one in Common Organic Solvents

An In-Depth Technical Guide

Abstract

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is a fluorinated ketone of significant interest in medicinal chemistry and synthetic applications. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure, alongside a detailed, field-proven experimental protocol for its precise quantitative determination.

Introduction to the Analyte: A Structural Perspective

4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is a multi-functional molecule. To predict its solubility, we must first dissect its key structural features, as the interplay between these components dictates its interaction with different solvent environments. The principle of "like dissolves like" serves as our primary guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]

-

Phenyl Group (-C₆H₅): This bulky, aromatic ring is nonpolar and hydrophobic. It will favor interactions with nonpolar or weakly polar solvents through van der Waals forces and π-stacking, suggesting solubility in solvents like toluene, benzene, and diethyl ether.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This feature promotes solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and polar protic solvents (e.g., alcohols).

-

Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group is a highly polar functional group. It strongly favors interaction with polar protic solvents such as methanol, ethanol, and water.

-

Trifluoromethyl Group (-CF₃): This group has a unique and complex character. It is highly electron-withdrawing and creates a strong molecular dipole, yet it is also considered hydrophobic.[3] Its presence can disrupt intermolecular interactions in highly structured solvents like water while potentially enhancing solubility in certain polar aprotic solvents.

The molecule's overall solubility in a given solvent will be determined by the dominant effect of these competing functionalities.

Predicted Solubility in Common Organic Solvents

While specific quantitative data for 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is not widely published, we can make expert predictions based on its structural components and the known solubility of analogous fluorinated ketones.[4] The following table summarizes the expected solubility profile.

Table 1: Predicted Qualitative Solubility of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and ketone groups can form strong hydrogen bonds with the solvent. The alkyl chain is short, minimizing hydrophobic effects. |

| Isopropanol | Moderate to High | Similar to methanol/ethanol, but the increased alkyl size of the solvent may slightly reduce solubility compared to smaller alcohols. | |

| Water | Low | Despite the presence of H-bonding groups, the nonpolar phenyl ring and hydrophobic trifluoromethyl group likely dominate, limiting aqueous solubility. | |

| Polar Aprotic | Acetone, Ethyl Acetate | High | The solvent's polarity effectively solvates the ketone and hydroxyl groups via dipole-dipole interactions without the competing H-bonding network of water. |

| Acetonitrile (MeCN) | Moderate to High | A good solvent for moderately polar compounds; should effectively solvate the molecule. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds, including those with both polar and nonpolar regions. | |

| Nonpolar | Hexane, Heptane | Very Low | The highly polar hydroxyl and ketone groups make the molecule incompatible with purely nonpolar aliphatic solvents. |

| Toluene | Moderate | The phenyl group of the solute can interact favorably with the aromatic solvent, but the polar functional groups will limit overall solubility. | |

| Dichloromethane (DCM) | Moderate to High | DCM has an intermediate polarity and is effective at dissolving a wide range of organic compounds, including those with moderate polarity. | |

| Ethers | Diethyl Ether | Moderate | The ether can accept hydrogen bonds and has a nonpolar component, providing a balanced environment for the molecule's mixed functionalities. |

| Tetrahydrofuran (THF) | High | THF is more polar than diethyl ether and is an excellent solvent for compounds with hydrogen bond donors. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust and validated experimental method is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which involves allowing a suspension of the compound to reach equilibrium in the solvent of interest.[5][6]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that the concentration of the dissolved solute reaches a maximum and is in equilibrium with the undissolved solid. After this equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is quantified using a suitable analytical technique.[6]

Detailed Step-by-Step Methodology

-

Preparation of Stock: Accurately weigh approximately 10-20 mg of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one into several appropriately sized glass vials with screw caps.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.00 mL) of the desired organic solvent. This initial amount should be insufficient to fully dissolve the solid, ensuring an excess is present.

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C).

-

Causality: Agitate the samples for a minimum of 24 to 48 hours.[6] This extended period is critical to ensure the system reaches true thermodynamic equilibrium, as dissolution kinetics can be slow. Shorter times may only yield kinetic solubility, which can be misleading.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for 1-2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a glass syringe.

-

Attach a 0.22 µm syringe filter (ensure it is compatible with the organic solvent) and filter the solution into a clean vial for analysis.

-

Causality: Filtration is a critical self-validating step. It ensures that no microscopic solid particles are transferred to the analytical sample, which would artificially inflate the measured concentration.[7] Centrifugation is an alternative but carries a higher risk of disturbing the sediment.

-

-

Sample Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.

-

Analytical Quantification:

-

Analyze the final solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality: HPLC-UV is the preferred method as it provides high sensitivity and selectivity, allowing for accurate quantification even in the presence of potential impurities or degradation products.[7] A standard calibration curve must be prepared using known concentrations of the analyte to ensure accurate measurement.

-

-

Calculation: Calculate the solubility using the measured concentration and any dilution factors. Express the final result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram visualizes the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one is governed by a complex interplay of its polar (hydroxyl, ketone) and nonpolar (phenyl, trifluoromethyl) moieties. It is predicted to be highly soluble in polar aprotic and protic organic solvents like DMSO, THF, and alcohols, with moderate solubility in less polar solvents like toluene and DCM, and poor solubility in water and nonpolar alkanes. For drug development and process chemistry, these predictions must be confirmed by rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system for obtaining accurate and reliable thermodynamic solubility data, which is crucial for making informed decisions in research and development.

References

-

Solubility of 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid. Solubility of Things.

-

4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTYROPHENONE, ... (CAS No. 731-00-0) SDS. ChemicalBook.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. StuDocu.

-

Experiment: Solubility of Organic & Inorganic Compounds. Truman State University.

-

4,4,4-TRIFLUORO-3-HYDROXY-1-PHENYLBUTANE-1-ONE Safety Data Sheets. Echemi.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone (YouTube).

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Solubility of Organic Compounds. University of Calgary.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.

-

(R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. chemBlink.

-

Method for determining solubility of a chemical compound. Google Patents.

-

4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. PubChem.

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS # 2875067-31-3, (R)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one, (3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one - chemBlink [chemblink.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Introduction: The Strategic Value of Fluorine in Modern Chemistry

An In-Depth Technical Guide to the Discovery and History of Fluorinated β-Hydroxy Ketones

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This strategic incorporation of fluorine has led to the development of numerous blockbuster drugs and advanced materials.[2][3]

Within the vast landscape of organofluorine chemistry, the fluorinated β-hydroxy ketone motif stands out as a particularly valuable structural unit. This moiety serves as a versatile building block for synthesizing complex, biologically active compounds and acts as a potent electrophilic "warhead" in enzyme inhibitors.[4][5][6][7] However, the synthesis of these molecules has been a long-standing challenge. The powerful electron-withdrawing nature of fluorine atoms dramatically alters the reactivity of adjacent carbonyl groups, complicating classical synthetic approaches. This guide provides a comprehensive overview of the historical evolution of synthetic methodologies for fluorinated β-hydroxy ketones, from early hurdles to the sophisticated and highly stereoselective techniques employed today.

Part 1: Foundational Challenges and Early Synthetic Routes

The aldol reaction is the quintessential method for forming β-hydroxy ketones, involving the nucleophilic addition of an enolate to a carbonyl compound.[8][9] The initial attempts to apply this fundamental transformation to fluorinated substrates were fraught with difficulties, primarily stemming from the unique electronic properties conferred by fluorine.

The Challenge of Fluorinated Carbonyl Electrophiles

Fluorine's intense electron-withdrawing effect renders adjacent carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[6][7] While this enhances their reactivity in desired C-C bond-forming reactions, it also promotes undesired side reactions. Furthermore, simple fluorinated aldehydes, such as the highly valuable trifluoroacetaldehyde, are volatile, toxic, and prone to polymerization, making them exceptionally difficult to handle directly.

Early Aldol Approaches and Stereocontrol Issues

Initial efforts focused on adapting classical aldol conditions, often using pre-formed lithium enolates. However, these reactions were frequently plagued by poor diastereoselectivity, yielding complex mixtures of stereoisomers.[3] The precise control over the three-dimensional arrangement of atoms is critical for biological activity, and the inability to achieve this selectivity limited the utility of early methods. The core challenge was to tame the high reactivity of fluorinated substrates while simultaneously imposing strict stereochemical control.

Part 2: The Evolution of Synthetic Methodologies

Overcoming the initial hurdles required the development of entirely new strategies. The field evolved along two major fronts: methods that build the carbon backbone first and then introduce fluorine, and methods that utilize fluorinated building blocks in carbon-carbon bond-forming reactions.

Direct Electrophilic Fluorination

A logical approach is the direct fluorination of a pre-existing β-hydroxy ketone or a related dicarbonyl compound. The development of electrophilic fluorinating reagents, particularly N-F reagents like Selectfluor™ (F-TEDA-BF₄), was a major breakthrough.[10] These reagents allow for the introduction of a fluorine atom alpha to a carbonyl group, typically via an enol or enolate intermediate.[11][12][13]

The general mechanism involves the attack of the electron-rich enol double bond on the electrophilic fluorine atom of the N-F reagent.[12][13] While effective for synthesizing α-fluoro-β-keto esters and related compounds, achieving high selectivity in the direct fluorination of a simple β-hydroxy ketone can be challenging due to the presence of multiple potential reaction sites.

Caption: General workflow for direct electrophilic fluorination.

Aldol Reactions with Fluorinated Building Blocks: A Paradigm Shift

The most fruitful and widely adopted strategies involve constructing the C-C bond using at least one fluorinated reactant. This approach has seen remarkable innovation over the decades.

2.2.1 In Situ Generation of Trifluoroacetaldehyde

A pivotal advancement was the development of methods to generate the highly reactive trifluoroacetaldehyde in situ from stable, easy-to-handle precursors like its hydrate or ethyl hemiacetal.[14] By generating the reactive aldehyde in the presence of a nucleophile (an enolate or its equivalent), its polymerization is avoided, and it can be efficiently trapped in the desired aldol reaction. This breakthrough made the synthesis of β-hydroxy-β-trifluoromethyl ketones practical and scalable.

2.2.2 The Rise of Stereoselective Methods

With a reliable way to handle fluorinated aldehydes, the focus shifted to controlling stereochemistry.

-

Chemoenzymatic Synthesis: A powerful and highly selective approach utilizes enzymes. For instance, the trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) enzyme can catalyze the aldol reaction between fluoropyruvate and various aldehydes.[3] This method produces the corresponding syn-configured α-fluoro-β-hydroxy carboxylic acids with excellent enantiomeric excess (>98% ee), showcasing a complementary selectivity to many chemical methods.[3]

-

Asymmetric Catalysis: The development of catalytic asymmetric reactions represents the pinnacle of modern organic synthesis.

-

Organocatalysis: Chiral amines have been successfully employed to catalyze the enantioselective α-fluorination of carbonyl compounds, which can then be converted to the target structures.[11]

-

Metal Catalysis: Chiral Lewis acid complexes, often involving metals like Titanium (Ti), Nickel (Ni), or Copper (Cu), can activate either the enolate or the carbonyl component, orchestrating a highly enantioselective bond formation.[15][16] These catalysts create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.

-

2.2.3 Difluoroenolate Chemistry

For the synthesis of more heavily fluorinated compounds, such as pentafluorinated β-hydroxy ketones, methods utilizing α,α-difluoroenolates have been developed. One innovative strategy involves the LHMDS-promoted in situ generation of difluoroenolates from pentafluorobutan-1,3-dione hydrates.[17][18] This reaction proceeds rapidly under mild conditions and tolerates a wide array of functional groups, providing high yields of the desired products.[18]

Caption: Major strategies for constructing fluorinated β-hydroxy ketones.

Part 3: Representative Experimental Protocol & Data

The following protocol, adapted from the work of Zhang and Wolf, details a robust method for synthesizing pentafluorinated β-hydroxy ketones via the in situ formation of a difluoroenolate.[17][18]

Synthesis of Pentafluorinated β-Hydroxy Ketones via LHMDS-Promoted Aldol Reaction

Objective: To synthesize a pentafluorinated β-hydroxy ketone from a 1-aryl-2,2,4,4,4-pentafluorobutan-1,3-dione hydrate and an aldehyde.

Materials:

-

1-Aryl-2,2,4,4,4-pentafluorobutan-1,3-dione hydrate (enolate precursor, 1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (2.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc)

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried, argon-purged flask containing the enolate precursor (0.5 mmol) in anhydrous THF (5.0 mL) at -78 °C, add LHMDS (1.1 mL, 1.1 mmol, 2.2 equiv) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add the aldehyde (0.6 mmol, 1.2 equiv) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 10 minutes.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pentafluorinated β-hydroxy ketone.

Self-Validation: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry. The characteristic splitting patterns in the NMR spectra resulting from C-F and H-F coupling provide definitive structural confirmation.[18]

Representative Yields

The following table summarizes the yields for a range of aldehydes using a similar protocol, demonstrating the method's broad scope.[18]

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 4-NO₂-substituted | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-Cl-substituted | 91 |

| 3 | Benzaldehyde | Unsubstituted Phenyl | 92 |

| 4 | 4-Methoxybenzaldehyde | 4-MeO-substituted | 88 |

| 5 | 2-Naphthaldehyde | Naphthyl-substituted | 93 |

| 6 | Cinnamaldehyde | Cinnamyl-substituted | 89 |

Data adapted from J. Org. Chem. 2012, 77(19), 8840-4.[17][18]

Part 4: Applications and Future Outlook

The development of robust synthetic routes has unlocked the potential of fluorinated β-hydroxy ketones in drug discovery.

Enzyme Inhibition

Peptidyl fluoromethyl ketones are potent inhibitors of serine and cysteine proteases.[6][7] The electrophilic ketone forms a stable hemiacetal or hemithioacetal adduct with a serine or cysteine residue in the enzyme's active site, effectively deactivating it. This mechanism is crucial for designing inhibitors for enzymes implicated in diseases ranging from viral infections to cancer.[7]

Caption: Mechanism of enzyme inhibition by a fluorinated ketone.

Versatile Synthetic Intermediates

Beyond direct applications, these molecules are valuable intermediates. The hydroxyl and ketone functionalities can be readily transformed into a wide range of other functional groups, allowing for the construction of complex molecular architectures. The stereocenters established during the initial aldol reaction can be carried through subsequent synthetic steps, providing access to enantiomerically pure fluorinated drugs.

Conclusion

The history of fluorinated β-hydroxy ketone synthesis is a testament to the ingenuity of organic chemists. From the initial struggles with reactive substrates and poor selectivity, the field has progressed to a state where these valuable compounds can be synthesized with remarkable efficiency and exquisite stereochemical control. The development of in situ generation techniques, chemoenzymatic methods, and asymmetric catalysis has transformed a synthetic curiosity into a practical tool for modern drug discovery. As our understanding of the role of fluorine in molecular recognition deepens, the demand for these and other precisely fluorinated building blocks will undoubtedly continue to grow, driving further innovation in synthetic chemistry.

References

-

Funabiki, K., Hashimoto, W., & Matsui, M. (2004). Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines. Chemical Communications, (18), 2056–2057. [Link]

-

France, M. B., et al. (2015). An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Angewandte Chemie International Edition, 54(23), 6847-6850. [Link]

-

Zhang, P., & Wolf, C. (2012). Synthesis of Pentafluorinated β-hydroxy Ketones. The Journal of Organic Chemistry, 77(19), 8840–8844. [Link]

-

Zhang, P., & Wolf, C. (2012). Synthesis of Pentafluorinated β-Hydroxy Ketones. The Journal of Organic Chemistry, 77(19), 8840–8844. [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes. [Link]

-

Sloop, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 6(3), 155-165. [Link]

-

Kumar, S., & Kumar, S. (2016). Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). Organic & Biomolecular Chemistry, 14(3), 833-837. [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

-

Sosnovskikh, V. Y., & Melnikov, M. V. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-879. [Link]

-

Weatherly, C. A., & Rovis, T. (2015). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry, 13(20), 5626-5637. [Link]

-

Ronga, L., & Brigaud, T. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]

-

Sloop, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

- Google Patents. (2005).

-

Shibata, N., et al. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 12, 2651-2672. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Wikipedia. Aldol reaction. [Link]

-

Ronga, L., & Brigaud, T. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]

-

LibreTexts Chemistry. (2020). 13.3: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]